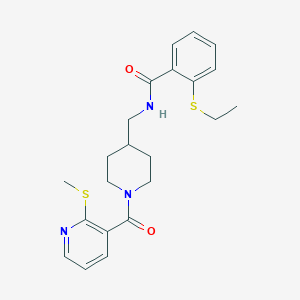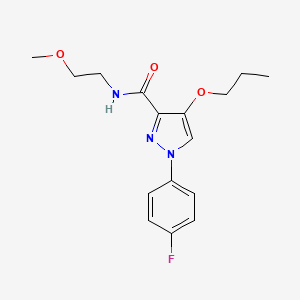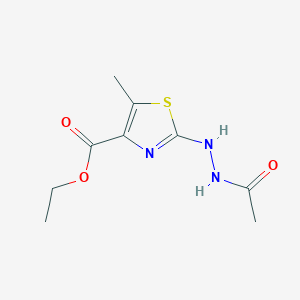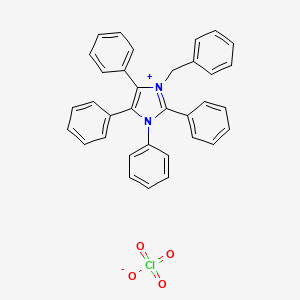![molecular formula C18H20N2O2 B2760555 4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine CAS No. 2034432-92-1](/img/structure/B2760555.png)
4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
The synthesis and characterization of related pyridine derivatives, highlighting the importance of structural analysis in understanding the properties of these compounds, have been explored. For instance, the crystal and molecular structure of a similar compound, characterized by X-ray diffraction, reveals insights into intermolecular interactions and crystal packing, aiding in the understanding of its physical and chemical properties (Lakshminarayana et al., 2009).
Antimicrobial Activity
Research into pyridine derivatives has also included the evaluation of their antimicrobial properties. A study on new pyridine derivatives demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi, suggesting potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Novel Synthesis Methods
Efficient synthesis methods for compounds containing both piperidine and pyridine rings are crucial for their application in various fields, including pharmaceuticals. A report presents a simple method for synthesizing a compound with both these features, highlighting the potential for broader applications in organic synthesis (Zhang et al., 2020).
Potential in Antitumor Agents
The exploration of polymethoxylated fused pyridine ring systems for antitumor activity has shown promising results. Certain compounds exhibited a broad spectrum of antitumor activity against different tumor cell lines, including effectiveness against breast cancer and lung cancer cell lines, indicating the potential for developing new antitumor agents (Rostom, Hassan, & El-Subbagh, 2009).
Catalytic Applications
The catalytic N-alkylation of amines with primary alcohols over halide clusters, including compounds related to piperidine, suggests applications in chemical synthesis. This method enables selective N-methylation of piperidine, offering a pathway to synthesize N-methylpiperidine with high selectivity, which is significant for industrial synthesis processes (Kamiguchi et al., 2007).
Propriétés
IUPAC Name |
(2-methylphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-5-2-3-7-17(14)18(21)20-12-4-6-16(13-20)22-15-8-10-19-11-9-15/h2-3,5,7-11,16H,4,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZMMQDTKIDIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)
![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)
![5-(5-fluoro-2-methoxyphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2760482.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-fluorobenzamide](/img/structure/B2760483.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)



![4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2760494.png)
